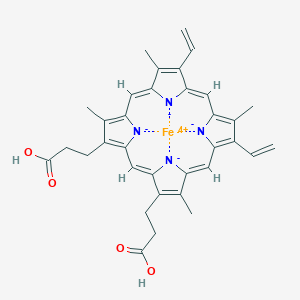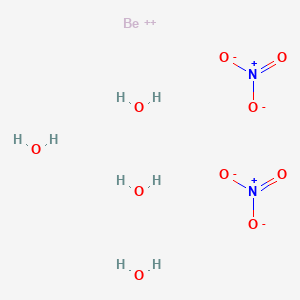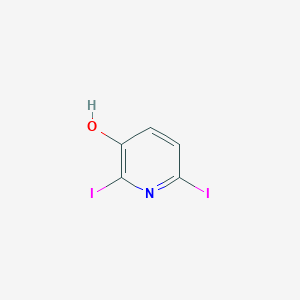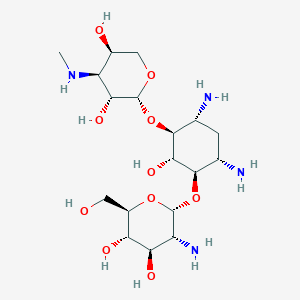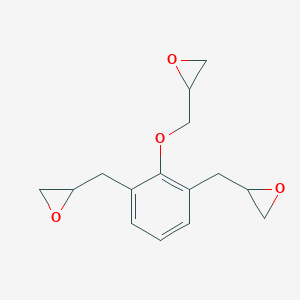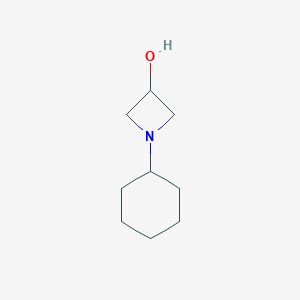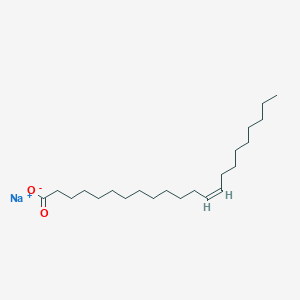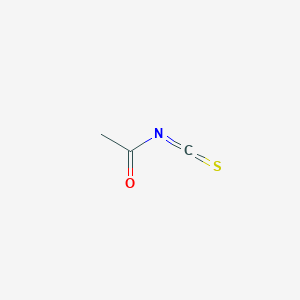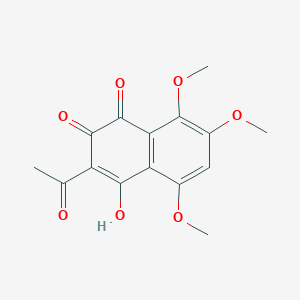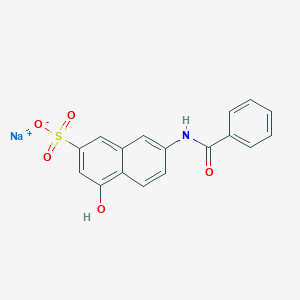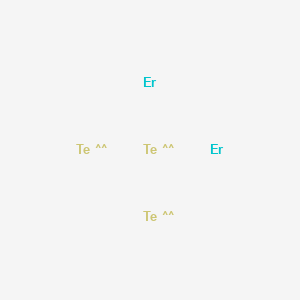
Dierbium tritelluride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dierbium tritelluride, also known as DyTe3, is a rare earth metal compound that has been the subject of extensive scientific research due to its unique properties. This compound belongs to the family of transition metal chalcogenides, which are known for their interesting electronic and magnetic properties. The compound has been studied for its potential applications in various fields, including electronics, energy storage, and nanotechnology.
Wirkmechanismus
The mechanism of action of Dierbium tritelluride is not well understood, and further research is needed to fully elucidate its properties. However, it is known that the compound exhibits interesting electronic and magnetic properties that make it a promising candidate for various applications.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Dierbium tritelluride. However, it is known that the compound is not soluble in water and is relatively inert, which suggests that it may have low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Dierbium tritelluride is its unique electronic and magnetic properties, which make it a promising candidate for various applications in electronics and photonics. Additionally, the compound is relatively stable and easy to synthesize, which makes it a convenient material for laboratory experiments. However, one of the limitations of Dierbium tritelluride is its rarity, which makes it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on Dierbium tritelluride. One area of interest is the development of new synthesis methods that can produce larger quantities of the compound. Additionally, further research is needed to fully elucidate the electronic and magnetic properties of Dierbium tritelluride and to explore its potential applications in various fields, including electronics, energy storage, and nanotechnology. Finally, there is a need for further research on the biochemical and physiological effects of Dierbium tritelluride to determine its safety for use in various applications.
Synthesemethoden
The synthesis of Dierbium tritelluride involves the reaction of dierbium and tellurium in a vacuum-sealed quartz tube. The reaction is typically carried out at high temperatures ranging from 750°C to 900°C for several hours. The resulting product is a black crystalline powder that can be further purified using various techniques such as chemical vapor transport or zone melting.
Wissenschaftliche Forschungsanwendungen
Dierbium tritelluride has been extensively studied for its unique electronic and magnetic properties. It is a type-II Weyl semimetal, which means that it exhibits a nontrivial topology in its electronic band structure. This property makes it a promising candidate for various applications in electronics and photonics. Additionally, Dierbium tritelluride has been studied for its potential application in spintronics, which is a field that aims to develop devices that use the spin of electrons to store and process information.
Eigenschaften
CAS-Nummer |
12020-39-2 |
|---|---|
Produktname |
Dierbium tritelluride |
Molekularformel |
Er2Te3 |
Molekulargewicht |
717.3 g/mol |
InChI |
InChI=1S/2Er.3Te |
InChI-Schlüssel |
MIZNMVMPEVIMAT-UHFFFAOYSA-N |
SMILES |
[Te].[Te].[Te].[Er].[Er] |
Kanonische SMILES |
[Te].[Te].[Te].[Er].[Er] |
Andere CAS-Nummern |
12020-39-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



